

A Technical Guide to Nitron in Analytical Chemistry: A Historical Perspective

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Introduction

In the annals of analytical chemistry, the quest for a reliable and specific method for the quantitative determination of the nitrate ion (NO₃⁻) has been a significant endeavor. Before the advent of modern instrumental techniques, gravimetric analysis was a cornerstone of quantitative chemistry. Within this context, "Nitron," the trivial name for 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, emerged as a key reagent in the early 20th century. Its ability to form a sparingly soluble salt with the nitrate ion provided a valuable method for the isolation and quantification of nitrates in various samples, from water to explosives. This technical guide delves into the historical context of Nitron's use in analytical chemistry, providing a detailed look at the experimental protocols, quantitative data, and the logical workflow of this classical analytical technique.

Historical Context and Principle of the Method

The use of Nitron as a reagent for the determination of nitric acid was first introduced by M. Busch in 1905. The method is based on the precipitation of the nitrate ion from a slightly acidic solution by a solution of Nitron in acetic acid. The precipitate, Nitron nitrate $(C_{20}H_{16}N_4\cdot HNO_3)$, is a well-defined crystalline salt that is sparingly soluble in water. By carefully controlling the experimental conditions, the nitrate in a sample could be quantitatively precipitated, filtered, dried, and weighed. The weight of the precipitate could then be used to calculate the amount of nitrate in the original sample.



For a time, the "Nitron" method was considered one of the most accurate methods for the gravimetric determination of nitrates.[1] Its application was particularly significant in the analysis of substances used in explosives, where accurate nitrate determination was crucial.[2] However, the method was not without its challenges. The solubility of Nitron nitrate, though low, was a known source of error, necessitating careful washing of the precipitate with a saturated solution of Nitron nitrate or ice-cold water to minimize losses.[1]

Quantitative Data

The accuracy of the gravimetric determination of nitrate using Nitron is dependent on several key quantitative factors. The following table summarizes the essential data for this historical method.

Parameter	Value	Reference
Molecular Weight of Nitron (C20H16N4)	312.37 g/mol	N/A
Molecular Weight of Nitrate (NO ₃ ⁻)	62.0049 g/mol	N/A
Molecular Weight of Nitron Nitrate (C20H16N4·HNO3)	375.38 g/mol	N/A
Gravimetric Factor (NO ₃ ⁻ / C ₂₀ H ₁₆ N ₄ ·HNO ₃)	0.16518	Calculated
Solubility of Nitron Nitrate in Water	0.45% of the precipitate weight dissolved by 10 mL of ice-cold water	[1]
Solubility Product of Nitron Nitrate (Ksp)	1.78 ± 0.03 x 10 ⁻⁶ (at 20 °C)	[3]

Experimental Protocol: Gravimetric Determination of Nitrate using Nitron

The following is a detailed experimental protocol for the gravimetric determination of nitrate using Nitron, based on historical accounts.[1]



- 1. Reagent Preparation (Nitron Solution, 10%)
- Dissolve 10 g of Nitron in 100 mL of 5% acetic acid.
- Gentle warming may be necessary to facilitate dissolution.
- A small amount of dark brown insoluble residue, a by-product of Nitron preparation, may be present and should be removed by filtration.[1]
- The resulting solution should be a light brown color. It is recommended to store the solution in a dark glass bottle to prevent degradation, as it can darken upon exposure to air and light.

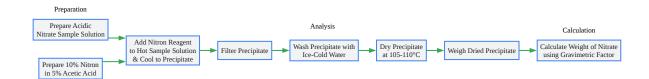
 [1]
- 2. Sample Preparation
- The sample containing the nitrate should be dissolved in water.
- The solution should be made slightly acidic with a few drops of dilute sulfuric acid or acetic acid.
- 3. Precipitation
- Heat the acidic nitrate solution to boiling.
- Add a sufficient excess of the 10% Nitron reagent to ensure complete precipitation of the nitrate. A 10-12 mL volume of the reagent is typically used for every 0.1 g of nitrate expected.
- Stir the solution gently during the addition of the reagent.
- Allow the solution to cool slowly to room temperature. The precipitation of Nitron nitrate occurs as the solution cools.
- For optimal results, the beaker should be cooled in an ice bath for at least two hours to minimize the solubility of the precipitate.
- 4. Filtration and Washing



- Filter the crystalline precipitate through a pre-weighed filtering crucible (e.g., a Gooch crucible with an asbestos mat or a sintered glass crucible).
- Wash the precipitate with a small amount of ice-cold water or, for higher accuracy, with a
 saturated solution of Nitron nitrate.[1] Washing should be done with several small portions of
 the wash liquid, allowing the crucible to drain completely between each wash. A total of 1012 mL of wash liquid is typically sufficient.
- 5. Drying and Weighing
- Dry the crucible and precipitate in an oven at 105-110 °C for 45-60 minutes.
- Cool the crucible in a desiccator to room temperature.
- Weigh the crucible with the dried precipitate.
- Repeat the drying and weighing steps until a constant weight is achieved.
- 6. Calculation
- Calculate the weight of the nitrate in the sample using the following formula:

Weight of NO_3^- = Weight of Nitron Nitrate precipitate × 0.16518

Logical Workflow of Nitron Gravimetric Analysis



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Caption: Workflow for the gravimetric determination of nitrate using the Nitron method.

Conclusion

The Nitron method for the gravimetric determination of nitrate stands as a testament to the ingenuity of early analytical chemists. While it has been largely superseded by more rapid and sensitive instrumental methods, understanding its historical context and the meticulous experimental protocols involved provides valuable insight into the evolution of analytical science. For researchers and professionals in drug development and other scientific fields, this historical perspective underscores the foundational principles of quantitative analysis and the importance of precision and accuracy in chemical measurements. The data and protocols presented here offer a comprehensive overview of a technique that, for a significant period, was the gold standard for nitrate analysis.

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References

- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitron as a titrant in potentiometric determination of nitrate PubMed [pubmed.ncbi.nlm.nih.gov]
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